Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

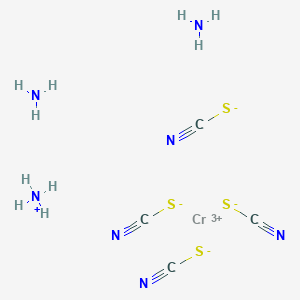

Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- is a complex coordination compound that has garnered significant interest in various fields of research due to its unique chemical structure and properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- typically involves the reaction of ammonium thiocyanate with chromium salts in the presence of ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

[ \text{Cr}^{3+} + 4 \text{SCN}^- + 2 \text{NH}_3 + \text{NH}_4^+ \rightarrow \text{[Cr(NH}_3\text{)_2(SCN}_4\text{)]}^- \text{NH}_4^+ ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yield and purity. The use of automated systems and reactors ensures consistent quality and efficiency in production.

化学反应分析

Types of Reactions

Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of chromium.

Reduction: It can be reduced under specific conditions to yield lower oxidation states.

Substitution: Ligand substitution reactions can occur, where thiocyanate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

Substitution: Ligand exchange reactions are facilitated by the presence of competing ligands and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of chromium complexes, while reduction can produce lower oxidation state complexes.

科学研究应用

Synthesis Methodology

The synthesis typically involves the reaction of ammonium thiocyanate with chromium salts in the presence of ammonia under controlled conditions. The general reaction can be represented as follows:

Scientific Research Applications

Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium has been investigated for its unique properties in various research domains:

Analytical Chemistry

The compound is used as a reagent for detecting and quantifying various ions due to its distinct colorimetric properties. It serves as a standard reference material in spectroscopic studies and X-ray diffraction, allowing researchers to evaluate lattice parameters and the performance of analytical instruments.

Biological Research

Research indicates that this compound interacts with biomolecules, influencing their structure and function. Its biological activity is notable, particularly its potential therapeutic properties. Studies have explored its effects on cellular components, suggesting that while chromium(III) is generally less toxic than chromium(VI), it can still exhibit significant biological effects.

Medicinal Chemistry

The compound has been explored for its potential use in drug development. Its ability to form stable complexes with biomolecules makes it a candidate for studying drug interactions and mechanisms of action.

Industrial Applications

In industry, Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium is utilized in the production of pigments and dyes due to its vibrant color. Its unique properties also make it suitable for applications in optoelectronic devices, where non-linear optical characteristics are beneficial.

Case Studies and Research Findings

Several studies have highlighted the applications of Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium:

- Biological Activity: Research has shown that this compound interacts with various biomolecules, leading to investigations into its potential as an anticancer agent. Studies have indicated that it may inhibit certain enzymes involved in cancer cell proliferation.

- Optoelectronic Applications: The non-linear optical properties of this compound are being explored for use in optoelectronic devices, which could lead to advancements in photonic technologies.

作用机制

The mechanism of action of Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, influencing their structure and function. The pathways involved include ligand exchange and redox reactions, which can modulate the activity of enzymes and other proteins.

相似化合物的比较

Similar Compounds

- Ammonium tetrathiocyanato-diamminechromate (III)

- Reinecke salt

Comparison

Compared to similar compounds, Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- is unique due to its specific ligand arrangement and coordination geometry. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

生物活性

Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)-, also known as ammonium tetrathiocyanato-diamminechromate(III), is a coordination compound of chromium that has garnered attention for its unique biological activity and potential applications in various fields. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 13573-16-5 |

| Molecular Formula | C₄H₁₀CrN₇S₄ |

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | azanium;azane;chromium(3+);tetrathiocyanate |

| InChI Key | ZGLIQORZYPZFPW-UHFFFAOYSA-K |

The biological activity of Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- is primarily attributed to its ability to form stable complexes with biomolecules. This interaction can influence the structure and function of proteins and nucleic acids through several mechanisms:

- Ligand Exchange : The compound can undergo ligand substitution reactions, where thiocyanate ligands are replaced by other ligands in biological systems.

- Redox Reactions : It can participate in oxidation-reduction reactions, affecting the redox state of cellular components.

- DNA Interaction : Chromium complexes have been shown to interact with DNA, leading to crosslinking and potential mutagenic effects.

Cytotoxicity and Genotoxicity

Research indicates that chromium compounds, particularly in their trivalent form, exhibit lower toxicity compared to hexavalent chromium. However, they can still induce cellular stress and genotoxic effects through the formation of DNA adducts and oxidative damage. Studies have demonstrated that exposure to trivalent chromium can lead to:

- DNA Strand Breaks : Induction of breaks in DNA strands due to reactive oxygen species generated during metabolic processes.

- Chromosomal Aberrations : Alterations in chromosomal structure observed in cell cultures exposed to chromium complexes.

Case Studies

-

Study on Cellular Uptake :

A study investigated the uptake of Chromate(1-), diamminetetrakis(thiocyanato-kappaN)- into human cells. Results showed significant cellular accumulation, leading to increased oxidative stress markers. The study concluded that while the compound is less toxic than its hexavalent counterpart, it still poses risks under certain conditions . -

Impact on Enzyme Activity :

Another research focused on the interaction of this compound with key metabolic enzymes. Findings indicated that it could inhibit enzyme activity through competitive inhibition mechanisms, potentially altering metabolic pathways related to lipid and glucose metabolism . -

Animal Studies :

Animal models have shown that chronic exposure to trivalent chromium compounds can lead to reproductive toxicity and developmental issues. These findings highlight the need for careful assessment of long-term exposure risks associated with these compounds .

Applications in Research and Industry

Chromate(1-), diamminetetrakis(thiocyanato-kappaN)- has diverse applications:

- Analytical Chemistry : Used as a reagent for detecting various ions due to its distinct colorimetric properties.

- Biological Research : Investigated for its potential therapeutic properties and interactions with biomolecules.

- Industrial Applications : Employed in the production of pigments and dyes owing to its vibrant coloration.

属性

CAS 编号 |

13573-16-5 |

|---|---|

分子式 |

C4H10CrN7S4 |

分子量 |

336.4 g/mol |

IUPAC 名称 |

azanium;azane;chromium(3+);tetrathiocyanate |

InChI |

InChI=1S/4CHNS.Cr.3H3N/c4*2-1-3;;;;/h4*3H;;3*1H3/q;;;;+3;;;/p-3 |

InChI 键 |

ZGLIQORZYPZFPW-UHFFFAOYSA-K |

SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.[Cr+3] |

规范 SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.[Cr+3] |

Key on ui other cas no. |

13573-16-5 |

Pictograms |

Irritant; Environmental Hazard |

相关CAS编号 |

16248-93-4 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。